Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) (PT) is a sterically hindered phenolic antioxidant and a heat stabilizer mainly used to enhance the oxidative resistance and protection against the toxicity of solvents. It has a glass transition temperature of 50 0C and can be annealed at room temperature.
Irganox 1010 is an antioxidant.
Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
CAS No.: 6683-19-8
Cat. No.: VC0530827
Molecular Formula: C73H108O12
Molecular Weight: 1177.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6683-19-8 |
|---|---|
| Molecular Formula | C73H108O12 |
| Molecular Weight | 1177.6 g/mol |
| IUPAC Name | [3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]-2,2-bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxymethyl]propyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |
| Standard InChI | InChI=1S/C73H108O12/c1-65(2,3)49-33-45(34-50(61(49)78)66(4,5)6)25-29-57(74)82-41-73(42-83-58(75)30-26-46-35-51(67(7,8)9)62(79)52(36-46)68(10,11)12,43-84-59(76)31-27-47-37-53(69(13,14)15)63(80)54(38-47)70(16,17)18)44-85-60(77)32-28-48-39-55(71(19,20)21)64(81)56(40-48)72(22,23)24/h33-40,78-81H,25-32,41-44H2,1-24H3 |
| Standard InChI Key | BGYHLZZASRKEJE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(COC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)COC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(COC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)COC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
| Appearance | Solid powder |
| Flash Point | 297 °C o.c. 566.6°F (open cup) |
| Melting Point | 110-125 °C 230-257°F |
Introduction
Chemical Structure and Composition
Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) belongs to the class of high-molecular-weight phenolic antioxidants. Its structure comprises a central pentaerythritol molecule esterified with four 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate groups. The tert-butyl groups at the 3 and 5 positions of the phenolic rings provide steric hindrance, protecting the reactive hydroxyl groups from premature oxidation . This configuration enhances thermal stability, allowing the compound to remain effective at processing temperatures exceeding 200°C.
The compound’s low volatility and high molecular weight (1,177.66 g/mol) minimize losses during polymer extrusion or injection molding. Its solubility in nonpolar solvents like toluene and chloroform contrasts with negligible water solubility (<0.1 mg/L), making it ideal for hydrophobic polymer matrices . Differential scanning calorimetry (DSC) reveals a melting point range of 110–125°C, consistent with its crystalline solid state at room temperature .
Synthesis and Production
Synthetic Routes
The synthesis involves two principal steps:
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Michael Addition: Methyl acrylate undergoes a base-catalyzed reaction with 2,6-di-tert-butylphenol to form 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.
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Transesterification: The intermediate ester reacts with pentaerythritol under high-temperature conditions (180–220°C) to yield the final tetra-ester product .
Industrial-scale production often employs catalysts such as potassium tert-butoxide to accelerate the transesterification step. Challenges include achieving complete conversion of the tri-ester intermediate, as residual tri-ester can reduce antioxidant efficacy. Advanced process controls, including real-time monitoring of reaction kinetics, have improved yields to >95% in modern facilities .
Applications in Polymer Stabilization
Polyolefin Stabilization
Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) is a cornerstone additive for polypropylene (PP) and polyethylene (PE). At concentrations of 0.05–0.5% (w/w), it suppresses chain scission and crosslinking caused by radical-mediated oxidation. For example, in polypropylene films, incorporation of 0.1% antioxidant reduces carbonyl formation by 70% after 500 hours of thermal aging at 120°C .
Table 1: Thermal Stability of Polypropylene with Antioxidant Additives
| Antioxidant Concentration (%) | Oxidation Induction Time (OIT, min) | Carbonyl Index After Aging |
|---|---|---|
| 0 (Control) | 12 | 1.8 |
| 0.05 | 45 | 1.2 |
| 0.1 | 78 | 0.9 |
| 0.5 | 105 | 0.5 |
Data derived from accelerated aging tests demonstrate dose-dependent improvements in oxidative stability .
Adhesive and Coating Applications
Beyond plastics, the compound’s phenolic groups enable hydrogen bonding with substrates like glass and metals, enhancing adhesion in epoxy-based coatings. A 2024 study reported lap shear strengths of 12 MPa for epoxy adhesives modified with 2% antioxidant, surpassing unmodified formulations (8 MPa) .
Mechanism of Antioxidant Activity
The compound neutralizes free radicals via hydrogen atom transfer (HAT) from its phenolic -OH groups. The tert-butyl substituents delay steric hindrance, ensuring sustained radical scavenging. Electron paramagnetic resonance (EPR) studies confirm the formation of stable phenoxyl radicals, which terminate oxidative chain reactions .
This mechanism predominates in oxygen-rich environments, such as during polymer extrusion. Under inert conditions, the compound also acts as a peroxide decomposer, converting hydroperoxides into non-radical species .
| Parameter | Value | Test Model |
|---|---|---|
| Acute Oral LD50 | >5,000 mg/kg | Rat (Sprague-Dawley) |
| NOAEL (90-day exposure) | 300 mg/kg/day | Rat |
| Skin Irritation | Non-irritating | Rabbit |
| Ocular Irritation | Mild transient redness | Rabbit |
Environmental Impact
With a log Kow >5, the compound exhibits high hydrophobicity and low bioavailability in aquatic systems. Biodegradation studies show <10% mineralization over 28 days, warranting careful disposal practices to prevent bioaccumulation .
Comparison with Related Antioxidants
Octadecyl 3-(3,5-Di-tert-Butyl-4-Hydroxyphenyl)Propionate
While cost-effective, this monomeric antioxidant suffers from higher volatility, limiting its use in high-temperature applications. Comparative DSC analyses show a 30% shorter oxidation induction time (OIT) in polypropylene compared to the pentaerythritol derivative .
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